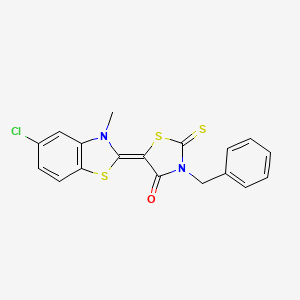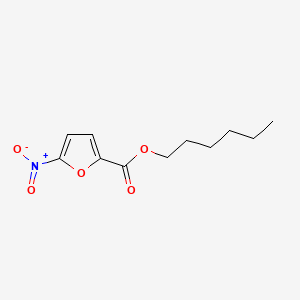
5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a thioxothiazolidinone ring, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 1-ethylquinolin-2(1H)-one with phenethylamine, followed by the introduction of a thioxothiazolidinone moiety through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact.
化学反应分析
Types of Reactions
5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
科学研究应用
5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a potential candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets in biological systems. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the thioxothiazolidinone ring can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Ethylquinolin-2(1H)-one: A simpler quinoline derivative with similar biological activities.
3-Phenethyl-2-thioxothiazolidin-4-one: A compound with a thioxothiazolidinone ring but lacking the quinoline moiety.
Quinoline N-oxides: Oxidized derivatives of quinoline with different chemical properties.
Uniqueness
5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one is unique due to its combined quinoline and thioxothiazolidinone structure, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
属性
CAS 编号 |
356091-99-1 |
|---|---|
分子式 |
C22H20N2OS2 |
分子量 |
392.5 g/mol |
IUPAC 名称 |
(5Z)-5-(1-ethylquinolin-2-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20N2OS2/c1-2-23-18-11-7-6-10-17(18)12-13-19(23)20-21(25)24(22(26)27-20)15-14-16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3/b20-19- |
InChI 键 |
ZALIHOWCSGNPMY-VXPUYCOJSA-N |
手性 SMILES |
CCN1/C(=C\2/C(=O)N(C(=S)S2)CCC3=CC=CC=C3)/C=CC4=CC=CC=C41 |
规范 SMILES |
CCN1C(=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3)C=CC4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042876.png)
![2-(2,6-dimethyl-4-morpholinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12042878.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042884.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B12042895.png)





![benzyl N-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]methyl]carbamate;hydrochloride](/img/structure/B12042923.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042937.png)
